2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide
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Overview
Description
2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with multiple substituents, including a chloro group, a fluorophenylsulfonyl group, and a dimethylpyrrole moiety. Its intricate structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzamide Core: The final step includes the coupling of the sulfonylated pyrrole with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-CHLORO-N-(4-FLUOROPHENYL)-3-METHOXYBENZAMIDE
Uniqueness
2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C22H22ClFN2O3S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-chloro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C22H22ClFN2O3S/c1-13(2)26-15(4)14(3)20(30(28,29)17-11-9-16(24)10-12-17)21(26)25-22(27)18-7-5-6-8-19(18)23/h5-13H,1-4H3,(H,25,27) |
InChI Key |
QLPXEAJVKOHVLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3Cl)C(C)C)C |
Origin of Product |
United States |
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